molecular formula C16H16O3S B3905661 (2E)-1-(3,4-Dimethoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one

(2E)-1-(3,4-Dimethoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one

Cat. No.: B3905661
M. Wt: 288.4 g/mol
InChI Key: GAKJKDNFDNZMEU-FNORWQNLSA-N
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Description

(2E)-1-(3,4-Dimethoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(3,4-Dimethoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3,4-dimethoxybenzaldehyde and 3-methylthiophene-2-carbaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

    Substitution: The aromatic rings can participate in electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid.

Major Products

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Alcohols.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis to create more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

Chalcones, including this compound, are studied for their potential biological activities such as anti-inflammatory, antioxidant, and anticancer properties.

Medicine

Research is ongoing to explore the therapeutic potential of chalcones in treating various diseases, including cancer and inflammatory disorders.

Industry

The compound can be used in the development of new materials with specific properties, such as light-emitting diodes (LEDs) and organic semiconductors.

Mechanism of Action

The biological activity of (2E)-1-(3,4-Dimethoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one is believed to be mediated through its interaction with various molecular targets. For example, it may inhibit specific enzymes or modulate signaling pathways involved in inflammation or cell proliferation. The exact mechanism of action would depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

    (2E)-1-(3,4-Dimethoxyphenyl)-3-phenylprop-2-en-1-one: Similar structure but lacks the thiophene ring.

    (2E)-1-(3,4-Dimethoxyphenyl)-3-(2-thienyl)prop-2-en-1-one: Similar structure but with a different substitution pattern on the thiophene ring.

Uniqueness

The presence of the 3-methylthiophene ring in (2E)-1-(3,4-Dimethoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one imparts unique electronic and steric properties, which can influence its reactivity and biological activity compared to other chalcones.

Properties

IUPAC Name

(E)-1-(3,4-dimethoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3S/c1-11-8-9-20-16(11)7-5-13(17)12-4-6-14(18-2)15(10-12)19-3/h4-10H,1-3H3/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAKJKDNFDNZMEU-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C=CC(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=C1)/C=C/C(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2E)-1-(3,4-Dimethoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one
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(2E)-1-(3,4-Dimethoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one
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(2E)-1-(3,4-Dimethoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one
Reactant of Route 6
(2E)-1-(3,4-Dimethoxyphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one

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